molecular formula C27H17BrClNO5 B10861845 Adenylyl cyclase type 2 agonist-1

Adenylyl cyclase type 2 agonist-1

Cat. No.: B10861845
M. Wt: 550.8 g/mol
InChI Key: HVCLMGZGIMRDRV-LPOKKUQKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenylyl cyclase type 2 agonist-1 is a compound that specifically activates adenylyl cyclase type 2, an enzyme involved in the conversion of adenosine triphosphate to cyclic adenosine monophosphate. This enzyme plays a crucial role in various cellular processes, including signal transduction pathways that regulate physiological responses such as heart rate, muscle contraction, and neurotransmitter release .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of adenylyl cyclase type 2 agonist-1 typically involves multi-step organic synthesisCommon reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Adenylyl cyclase type 2 agonist-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Adenylyl cyclase type 2 agonist-1 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the mechanisms of enzyme activation and signal transduction pathways.

    Biology: Helps in understanding cellular processes regulated by cyclic adenosine monophosphate, such as cell growth and differentiation.

    Medicine: Investigated for its potential therapeutic effects in treating conditions like heart failure, asthma, and certain neurological disorders.

    Industry: Utilized in the development of biosensors and diagnostic assays

Mechanism of Action

The mechanism of action of adenylyl cyclase type 2 agonist-1 involves binding to the adenylyl cyclase type 2 enzyme, leading to its activation. This activation results in the conversion of adenosine triphosphate to cyclic adenosine monophosphate, which then activates protein kinase A. Protein kinase A phosphorylates various target proteins, leading to changes in cellular functions such as gene expression, ion channel activity, and metabolic regulation .

Comparison with Similar Compounds

Uniqueness: Adenylyl cyclase type 2 agonist-1 is unique in its specificity for adenylyl cyclase type 2, making it a valuable tool for studying the distinct roles of this enzyme in various physiological processes. Its ability to selectively activate adenylyl cyclase type 2 without affecting other isoforms provides insights into the specific functions and regulatory mechanisms of this enzyme .

Properties

Molecular Formula

C27H17BrClNO5

Molecular Weight

550.8 g/mol

IUPAC Name

(1S,3aS,6aR)-5'-bromo-5-(2-chlorophenyl)-1-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone

InChI

InChI=1S/C27H17BrClNO5/c1-13-6-8-14(9-7-13)22-20-21(26(34)30(25(20)33)19-5-3-2-4-18(19)29)27(35-22)23(31)16-11-10-15(28)12-17(16)24(27)32/h2-12,20-22H,1H3/t20-,21-,22-,27?/m1/s1

InChI Key

HVCLMGZGIMRDRV-LPOKKUQKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2[C@H]3[C@H](C(=O)N(C3=O)C4=CC=CC=C4Cl)C5(O2)C(=O)C6=C(C5=O)C=C(C=C6)Br

Canonical SMILES

CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4Cl)C5(O2)C(=O)C6=C(C5=O)C=C(C=C6)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.